

CL 5343 : A Technical Guide to its Carbonic Anhydrase Isoform Targets

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Compound of Interest

Compound Name: CL 5343

Cat. No.: B1684419

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CL 5343, chemically known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play a critical role in various physiological processes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining pH homeostasis, respiration, and ion transport. The overexpression or aberrant activity of specific CA isoforms has been implicated in the pathophysiology of several diseases, including cancer, glaucoma, and epilepsy.

This technical guide provides an in-depth overview of **CL 5343**'s inhibitory activity against key human carbonic anhydrase isoforms. It includes a summary of quantitative inhibition data, detailed experimental protocols for assessing enzyme activity, and visualizations of the signaling pathways modulated by the targeted isoforms. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics targeting carbonic anhydrases.

Data Presentation: Inhibitory Profile of CL 5343

The inhibitory potency of **CL 5343** against several human carbonic anhydrase (hCA) isoforms has been evaluated, demonstrating a degree of selectivity. While comprehensive data for all isoforms is not available in a single study, the following tables summarize the reported inhibition

constants (K_i) and IC_{50} values from various sources. It is important to note that salts of **CL 5343** have been shown to inhibit hCA I, II, IV, VII, IX, and XII in the micromolar range, suggesting similar activity for the parent compound[1][2][3][4].

Isoform	Inhibition Constant (K_i)	Source
hCA II	8 μ M (bovine CA)	[5]

Note: The K_i value for hCA II was determined using bovine carbonic anhydrase, which shares high homology with the human isoform.

Experimental Protocols

Purification of Human Carbonic Anhydrase Isoforms (hCA I and hCA II) from Erythrocytes

A common method for purifying hCA I and hCA II from human erythrocytes involves affinity chromatography.

Materials:

- Fresh human blood
- Sepharose 4B-L-tyrosine-sulfanilamide affinity gel
- Buffer A: 20 mM Tris-HCl, pH 8.7, containing 25 mM Na_2SO_4
- Buffer B: 0.1 M sodium acetate, pH 5.6, containing 0.5 M $NaClO_4$
- Buffer C: 0.1 M Tris-HCl, pH 6.8, containing 0.5 M $NaClO_4$
- Dialysis buffer: 10 mM Tris-HCl, pH 8.0

Procedure:

- Hemolysate Preparation: Centrifuge fresh human blood to separate erythrocytes. Wash the red blood cells multiple times with saline solution. Lyse the erythrocytes in cold, deionized water.

- Affinity Chromatography:
 - Equilibrate the Sepharose 4B-L-tyrosine-sulfanilamide affinity column with Buffer A.
 - Apply the hemolysate to the column.
 - Wash the column extensively with Buffer A to remove unbound proteins.
 - Elute hCA I using Buffer B.
 - Subsequently, elute hCA II using Buffer C.
- Dialysis and Concentration: Dialyze the eluted fractions containing hCA I and hCA II against the dialysis buffer overnight at 4°C. Concentrate the purified enzymes using ultrafiltration.
- Purity Assessment: Assess the purity of the enzymes by SDS-PAGE.

Carbonic Anhydrase Activity Assay (CO₂ Hydration)

The inhibitory effect of **CL 5343** on the catalytic activity of CA isoforms is determined by a stopped-flow spectrophotometric assay that measures the CO₂ hydration reaction.

Materials:

- Purified CA isoform
- **CL 5343** (5-Amino-1,3,4-thiadiazole-2-sulfonamide)
- HEPES buffer (20 mM, pH 7.5)
- CO₂-saturated water
- Phenol red indicator
- Stopped-flow spectrophotometer

Procedure:

- Enzyme Preparation: Prepare a stock solution of the purified CA isoform in HEPES buffer.

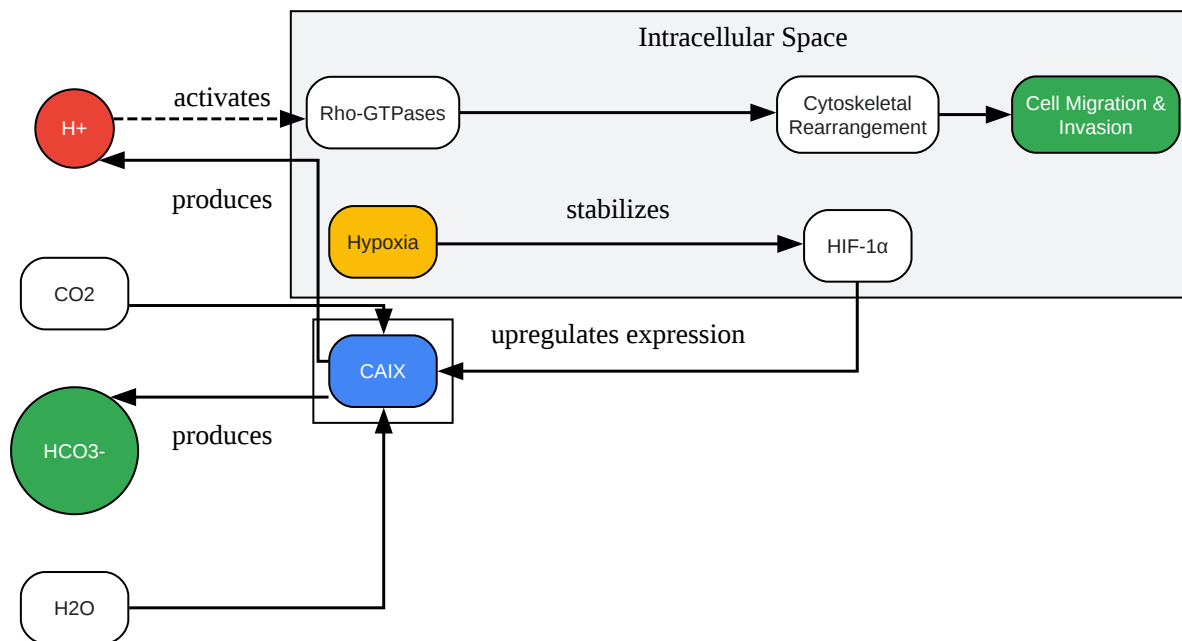
- Inhibitor Preparation: Prepare a series of dilutions of **CL 5343** in an appropriate solvent (e.g., DMSO) and then in HEPES buffer.
- Assay:
 - The assay is performed at a constant temperature (e.g., 25°C).
 - The two syringes of the stopped-flow instrument are filled with the reactants. Syringe A contains the enzyme solution and the pH indicator in HEPES buffer. Syringe B contains the CO₂-saturated water.
 - To measure inhibition, pre-incubate the enzyme with various concentrations of **CL 5343** for a defined period before the reaction.
 - Initiate the reaction by rapidly mixing the contents of the two syringes.
 - The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the phenol red indicator at a specific wavelength (e.g., 557 nm).
- Data Analysis:
 - The initial rates of the reaction are calculated from the absorbance change over time.
 - The inhibition constant (K_i) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition. IC₅₀ values can also be determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Visualization

Carbonic Anhydrase IX (CAIX) in Hypoxia-Induced Cancer Cell Migration

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1- α (HIF-1 α) is stabilized. HIF-1 α upregulates the expression of Carbonic Anhydrase IX (CAIX), a transmembrane enzyme. CAIX catalyzes the extracellular hydration of CO₂, leading to the production of protons and bicarbonate ions. The resulting acidification of the extracellular space and alkalinization of the intracellular

environment are thought to promote cancer cell migration and invasion, potentially through the modulation of the Rho-GTPase signaling pathway which affects cytoskeletal dynamics and cell adhesion[1][6].



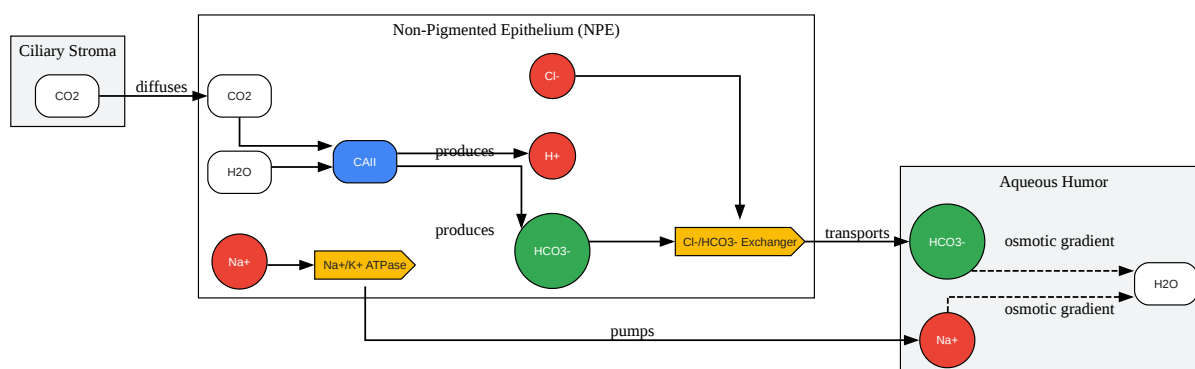
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CAIX signaling in cancer cell migration.

Carbonic Anhydrase II (CAII) in Aqueous Humor Secretion

The formation of aqueous humor in the eye is a critical process for maintaining intraocular pressure. This process occurs in the ciliary epithelium, a bilayered tissue. Carbonic Anhydrase II (CAII) is highly expressed in the cytoplasm of the non-pigmented ciliary epithelial (NPE) cells. CAII facilitates the hydration of CO_2 to produce bicarbonate (HCO_3^-) and protons (H^+). The bicarbonate is then transported into the posterior chamber by a $\text{Cl}^-/\text{HCO}_3^-$ exchanger, while Na^+ is actively transported by the Na^+/K^+ -ATPase. The net movement of these ions creates an osmotic gradient that drives water into the posterior chamber, thus forming the aqueous humor.

Inhibition of CAII by drugs like **CL 5343** reduces the availability of bicarbonate, thereby decreasing ion and water transport and lowering intraocular pressure[7][8].



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Role of CAII in aqueous humor secretion.

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